6-Fluoro-4-oxochroman-2-carboxylic acid 6-Fluoro-4-oxochroman-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 105300-40-1
VCID: VC21142986
InChI: InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
SMILES: C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
Molecular Formula: C10H7FO4
Molecular Weight: 210.16 g/mol

6-Fluoro-4-oxochroman-2-carboxylic acid

CAS No.: 105300-40-1

Cat. No.: VC21142986

Molecular Formula: C10H7FO4

Molecular Weight: 210.16 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-4-oxochroman-2-carboxylic acid - 105300-40-1

CAS No. 105300-40-1
Molecular Formula C10H7FO4
Molecular Weight 210.16 g/mol
IUPAC Name 6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid
Standard InChI InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)
Standard InChI Key BWXXHZKFLLLJQP-UHFFFAOYSA-N
SMILES C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O
Canonical SMILES C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O

Chemical Structure and Properties

Chemical Identity

6-Fluoro-4-oxochroman-2-carboxylic acid is identified by the CAS number 105300-40-1 and possesses the molecular formula C₁₀H₇FO₄ . The IUPAC name for this compound is 6-fluoro-4-oxo-2-chromanecarboxylic acid, and it has a molecular weight of 210.16 . Its chemical structure features a chromane scaffold with a fluorine substituent at the 6-position, a carbonyl group at the 4-position, and a carboxylic acid group at the 2-position.

Physical Properties

The compound typically appears as colorless crystals when properly crystallized through slow evaporation in ethanol at room temperature . In its pure form, it demonstrates a purity of approximately 97% . For optimal preservation, storage under refrigerated conditions is recommended .

Structural Identifiers

The compound can be identified using several standardized chemical descriptors:

  • InChI Code: 1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14)

  • InChI Key: BWXXHZKFLLLJQP-UHFFFAOYSA-N

Structural Analysis

Bond Lengths and Angles

The crystal structure analysis reveals precise bond lengths and angles that define the three-dimensional architecture of 6-Fluoro-4-oxochroman-2-carboxylic acid. The following table presents the key bond lengths observed in the crystallographic analysis:

BondLength (Å)BondLength (Å)
F1—C11.3557 (18)C3—C41.464 (2)
O1—C71.366 (2)C4—C51.499 (2)
O1—C61.4302 (19)C5—C61.524 (2)
O2—C41.2305 (19)C6—C101.526 (2)
O3—C101.203 (2)C7—C81.390 (2)
O4—C101.325 (2)C8—C91.372 (2)
C1—C21.360 (2)C3—C71.406 (2)
C1—C91.390 (2)

Selected bond angles that define the spatial arrangement of atoms within the molecule are presented below:

AngleDegrees (°)AngleDegrees (°)
C7—O1—C6115.20 (12)F1—C1—C2118.84 (14)
C10—O4—H4109.5F1—C1—C9118.29 (15)
C2—C1—C9122.87 (16)O1—C6—C5111.60 (12)
C1—C2—C3118.56 (15)O1—C6—C10109.14 (14)
O3—C10—O4124.77 (16)O3—C10—C6124.27 (15)

These precise measurements provide valuable insights into the molecular geometry and potential reactivity sites of the compound .

Conformational Analysis

The dihydropyranone ring within the molecule adopts an envelope conformation, with the asymmetric carbon atom positioned at the flap position . This conformational arrangement significantly influences the compound's spatial orientation and reactivity patterns.

Crystal Packing and Intermolecular Interactions

In the crystalline state, 6-Fluoro-4-oxochroman-2-carboxylic acid molecules establish an intricate network of intermolecular forces. The molecules arrange themselves into zigzag chains along the100 crystallographic direction, stabilized by two primary types of non-covalent interactions:

  • O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules

  • C—H⋯π interactions involving the benzene rings

Synthesis Methodology

Synthetic Pathway

The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid involves a multi-step process that has been optimized to achieve high yields and purity. The published synthetic route begins with 2-Dihydroxyethyl-6-fluoro-chroman-4-one as the starting material :

  • Treatment of 2-Dihydroxyethyl-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) with lead tetraacetate (22.2 g, 0.05 mol) in anhydrous benzene at room temperature for 30 minutes

  • Filtration of the reaction mixture and evaporation of the filtrate under vacuum

  • Preparation of a silver oxide solution by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to 2% aqueous silver nitrate (651 ml, 0.07 mol), followed by treatment with 4% ammonia water (520 ml, 0.16 mol)

  • Addition of the residue from step 2 (dissolved in a small amount of THF) to the silver oxide solution at 323-333 K

  • Filtration after 10 minutes, washing of the precipitate with water

  • Acidification of the filtrate to pH 1 using 6 N aqueous hydrochloric acid

  • Extraction with ethyl acetate, drying of the organic phase over MgSO₄, and concentration under reduced pressure

  • Crystallization from a mixture of ethanol and water

This synthetic approach yields approximately 8.7 g (83%) of the target compound.

Crystal Preparation

For crystallographic analysis, high-quality single crystals can be obtained through slow evaporation of an ethanol solution at room temperature . This crystallization method produces colorless crystals suitable for X-ray diffraction studies.

Pharmaceutical Significance

Role in Fidarestat Synthesis

The primary importance of 6-Fluoro-4-oxochroman-2-carboxylic acid lies in its function as a crucial intermediate in the synthesis of Fidarestat, specifically the (2S,4S)-2-aminoformyl-6-fluoro-spiro[chroman-4,4′-imidazolidine]-2′,5′-dione isomer . The optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid is particularly valuable in this synthetic pathway.

Therapeutic Applications

Fidarestat, the pharmaceutical compound derived from this intermediate, demonstrates potent inhibition of aldose reductase enzymes . Aldose reductase inhibitors constitute an important class of therapeutic agents used to address diabetic complications such as neuropathy, retinopathy, and nephropathy by preventing the accumulation of sorbitol in tissues .

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